molecular formula C6H9ClN2OS B6252225 2-amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride CAS No. 2643966-49-6

2-amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride

Cat. No.: B6252225
CAS No.: 2643966-49-6
M. Wt: 192.7
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Description

2-amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride: is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

CAS No.

2643966-49-6

Molecular Formula

C6H9ClN2OS

Molecular Weight

192.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride typically involves the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the thiazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways involving thiazole derivatives. It may also serve as a probe to investigate the biological activity of related compounds.

Medicine: The compound has potential applications in drug development. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to explore the therapeutic potential of this compound in various medical conditions.

Industry: In the industrial sector, the compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, the compound can interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

    2-aminothiazole: A simpler thiazole derivative with similar biological activities.

    4-methylthiazole: Another thiazole compound with a methyl group at the 4-position.

    Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for human health.

Uniqueness: 2-amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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